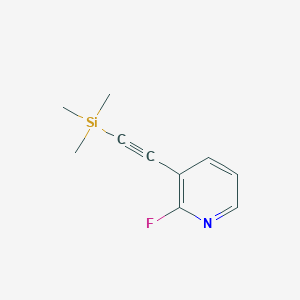

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine

Description

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWCMLMMYIISMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the pyridine ring and the trimethylsilyl-ethynyl group. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The trimethylsilyl-ethynyl group can undergo coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions typically involve controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the trimethylsilyl-ethynyl group allows the compound to participate in various chemical reactions, leading to the formation of different products. These interactions can modulate biological processes and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

3-Ethynylpyridine: Lacks the fluorine atom and the trimethylsilyl group, resulting in different chemical properties and reactivity.

2-Fluoropyridine: Contains a fluorine atom but lacks the trimethylsilyl-ethynyl group, leading to different applications and reactivity.

3-(Trimethylsilyl)ethynylpyridine: Similar structure but without the fluorine atom, affecting its chemical behavior and applications.

The uniqueness of this compound lies in the combination of the fluorine atom and the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Biological Activity

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula of this compound is . The presence of the fluorine atom and the trimethylsilyl group significantly influence its chemical reactivity and biological properties.

Synthesis:

The synthesis typically involves the reaction of pyridine derivatives with trimethylsilyl acetylene under specific catalytic conditions. The methods can vary, but a common approach includes:

- Preparation of the Ethynyl Group: The trimethylsilyl group is introduced via a silylation reaction.

- Fluorination: A fluorinating agent is used to introduce the fluorine atom at the 2-position of the pyridine ring.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has shown significant activity against various viral strains, including influenza and coronaviruses.

- Case Study: In vitro assays demonstrated that compounds containing a fluorine atom exhibit enhanced antiviral activity against H5N1 and SARS-CoV-2 viruses. For instance, derivatives with similar structures showed IC50 values ranging from 3.669 μM to 10.520 μM against these viruses, indicating promising therapeutic potential .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Viral Replication: The compound may interfere with viral RNA synthesis or protein translation.

- Binding Interactions: It likely binds to viral proteins or host cell receptors, disrupting essential processes for viral entry or replication .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| This compound | 3.669 | Significant antiviral activity against SARS-CoV-2 |

| Benzothiazolyl-pyridine Hybrid | 10.520 | Moderate activity against H5N1 virus |

| Other Fluorinated Derivatives | Varies | Generally enhanced activity due to electron-withdrawing effects |

Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Antiviral Studies: Research indicates that fluorinated compounds often exhibit increased potency against viral targets due to enhanced lipophilicity and improved binding interactions .

- Cytotoxicity Assessments: MTT assays have been employed to evaluate cytotoxic effects on mammalian cells, ensuring that antiviral activity does not come at the cost of cellular viability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and trimethylsilylacetylene (TMS-acetylene). A typical protocol involves:

- Catalyst system : PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.01 equiv.) as co-catalyst .

- Solvent : Degassed solvents (e.g., THF or DMF) to prevent side reactions with oxygen.

- Reagents : 3-bromo-2-fluoropyridine derivatives react with TMS-acetylene (1.2 equiv.) under inert conditions.

- Yield optimization : Reaction temperature (80–100°C) and prolonged reaction times (12–24 hrs) improve conversion.

Q. How does the trimethylsilyl (TMS) group influence the stability and reactivity of the ethynyl moiety?

- Methodological Answer : The TMS group acts as a protecting group for the terminal alkyne:

- Stability : Prevents unwanted polymerization or oxidation of the ethynyl group during synthesis.

- Reactivity : Enables selective deprotection (e.g., using TBAF or K₂CO₃/MeOH) for downstream functionalization .

- Steric effects : The bulky TMS group may slow coupling reactions but improves regioselectivity in cross-coupling steps .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR (δ ~-110 ppm for fluorine) and ¹H NMR (pyridine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~263.40 for C₁₁H₁₃FNSi) .

- X-ray crystallography : Resolves spatial arrangement of fluorine, ethynyl, and TMS groups (if crystalline) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound participate in surface-mediated reactions for materials science applications?

- Methodological Answer : The ethynyl group enables on-surface chemistry for nanomaterial synthesis:

- Self-assembly : Forms coordination networks on Au(111) or Cu(111) surfaces via pyridine-N coordination to metal adatoms .

- Ullmann coupling : The brominated analogs undergo dehalogenation on Ag(111) to form covalent dimers or polymers, monitored via low-temperature STM .

- Applications : Tailored for molecular electronics or catalytic surfaces due to π-conjugation and fluorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated ethynylpyridines?

- Methodological Answer : Contradictions often arise from solubility differences or metabolic instability :

- Solubility : Use co-solvents (DMSO/PBS) or PEGylation to improve aqueous compatibility .

- Metabolic profiling : Incubate with liver microsomes to identify degradation products (e.g., TMS cleavage) via LC-MS .

- Structure-activity relationships (SAR) : Compare analogs (e.g., 5-(trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine) to isolate fluorine’s role in target binding .

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) for ligand-metal interactions .

- Mechanistic studies : Simulate Sonogashira coupling transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Docking studies : Predict binding to biological targets (e.g., mGluR5 receptors) using AutoDock Vina, leveraging fluorine’s electronegativity for H-bonding .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst loading : Reduce Pd usage via ligand design (e.g., XPhos) to minimize costs and metal residues .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic coupling reactions .

- Purification : Use silica gel chromatography or recrystallization (hexane/EtOAc) to isolate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.